molecular formula C17H13N3O3S B2561987 1-[(6-methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole CAS No. 325811-90-3

1-[(6-methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole

Cat. No.: B2561987
CAS No.: 325811-90-3
M. Wt: 339.37
InChI Key: CUKKHPOXVXSGAC-UHFFFAOYSA-N
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Description

1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzotriazole core substituted with a sulfonyl group attached to a methoxynaphthalene moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxynaphthalene and 1H-1,2,3-benzotriazole.

    Sulfonylation: The 6-methoxynaphthalene undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form 6-methoxynaphthalen-2-yl sulfonyl chloride.

    Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 1H-1,2,3-benzotriazole in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Controlled to maximize product formation.

    Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted benzotriazoles.

Scientific Research Applications

1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[(6-methoxynaphthalen-2-yl)sulfonyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways Involved: It may interfere with pathways related to inflammation and bacterial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-1H-imidazole
  • 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole

Comparison:

  • Structural Differences: While these compounds share the methoxynaphthalene sulfonyl moiety, they differ in the heterocyclic ring attached (benzotriazole vs. imidazole).
  • Chemical Properties: The presence of different heterocycles can influence their reactivity and interaction with biological targets.
  • Applications: Each compound may have unique applications based on its specific chemical structure and properties.

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-23-14-8-6-13-11-15(9-7-12(13)10-14)24(21,22)20-17-5-3-2-4-16(17)18-19-20/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKKHPOXVXSGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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